12-(3,5-Dimethylphenyl)tetraphene
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Overview
Description
12-(3,5-Dimethylphenyl)tetraphene: is a polycyclic aromatic hydrocarbon that features a tetraphene core substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3,5-Dimethylphenyl)tetraphene typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated tetraphene precursor. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in solvents like toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki-Miyaura coupling process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 12-(3,5-Dimethylphenyl)tetraphene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the aromatic rings.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound by adding hydrogen atoms to the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings, altering the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric and sulfuric acids
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.
Scientific Research Applications
Chemistry: 12-(3,5-Dimethylphenyl)tetraphene is used in the study of polycyclic aromatic hydrocarbons and their electronic properties. Its unique structure makes it a valuable model compound for understanding the behavior of larger aromatic systems .
Biology and Medicine:
Industry: In the industrial sector, this compound and its derivatives are explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Mechanism of Action
The mechanism by which 12-(3,5-Dimethylphenyl)tetraphene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transfer and interaction with other molecules. This makes it useful in applications such as organic electronics, where it can facilitate the movement of electrons or holes within a device .
Comparison with Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties, making it useful in sensing and imaging applications.
Thiophene Derivatives: These compounds are widely used in medicinal chemistry and materials science due to their versatile reactivity and electronic properties.
Uniqueness: 12-(3,5-Dimethylphenyl)tetraphene stands out due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of substituents on polycyclic aromatic hydrocarbons and for developing new materials with tailored properties .
Properties
CAS No. |
70232-68-7 |
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Molecular Formula |
C26H20 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
12-(3,5-dimethylphenyl)benzo[a]anthracene |
InChI |
InChI=1S/C26H20/c1-17-13-18(2)15-22(14-17)26-24-10-6-4-8-20(24)16-21-12-11-19-7-3-5-9-23(19)25(21)26/h3-16H,1-2H3 |
InChI Key |
XRDYMQBAVIYVMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53)C |
Origin of Product |
United States |
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